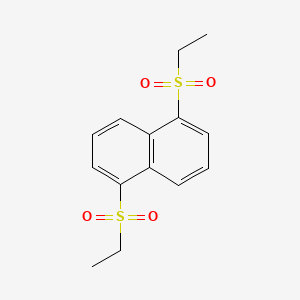
1,5-bis(ethylsulfonyl)naphthalene
説明
1,5-bis(ethylsulfonyl)naphthalene (BESN) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BESN is a naphthalene derivative with two ethylsulfonyl groups attached to the 1 and 5 positions of the naphthalene ring. This compound has been synthesized using various methods, and its potential applications have been explored in scientific research.
作用機序
The mechanism of action of 1,5-bis(ethylsulfonyl)naphthalene is not fully understood. However, studies have shown that this compound can interact with metal ions and form complexes. This compound can also undergo redox reactions and form radicals, which can react with other compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that this compound can induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
1,5-bis(ethylsulfonyl)naphthalene has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a high yield. This compound also has unique properties that make it useful for various applications. However, there are limitations to using this compound in lab experiments. This compound is not soluble in water, which can limit its use in aqueous solutions. Additionally, this compound can be sensitive to air and light, which can affect its stability.
将来の方向性
There are several future directions for research on 1,5-bis(ethylsulfonyl)naphthalene. One area of research is the development of this compound-based fluorescent probes for detecting metal ions in living cells. Another area of research is the synthesis of this compound-based MOFs with improved gas storage and separation properties. Additionally, research can focus on the development of this compound-based organic semiconductors with improved performance for optoelectronic applications.
Conclusion:
In conclusion, this compound is a unique chemical compound that has potential applications in various scientific fields. Its synthesis method is well-established, and its properties have been explored in scientific research. Future research on this compound can lead to the development of new materials and technologies with potential applications in various industries.
科学的研究の応用
1,5-bis(ethylsulfonyl)naphthalene has been used in various scientific studies due to its unique properties. It has been used as a fluorescent probe for detecting metal ions in solution. This compound has also been used as a ligand for preparing metal-organic frameworks (MOFs) with potential applications in gas storage and separation. Additionally, this compound has been used as a building block for synthesizing organic semiconductors with potential applications in optoelectronics.
特性
IUPAC Name |
1,5-bis(ethylsulfonyl)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4S2/c1-3-19(15,16)13-9-5-8-12-11(13)7-6-10-14(12)20(17,18)4-2/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFXOYDQNPLCJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC2=C1C=CC=C2S(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



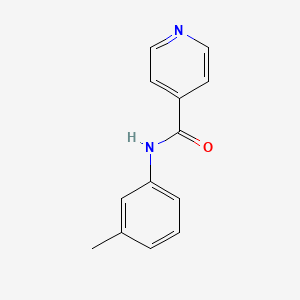
![N,N'-1,2-ethanediylbis[N-(2-methylphenyl)-2-furamide]](/img/structure/B3827735.png)
![2-[(4-hexylbenzoyl)amino]benzoic acid](/img/structure/B3827742.png)
![2-{5-[4-(4-carboxyphenoxy)benzoyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoic acid](/img/structure/B3827745.png)
![4-(4-{[2-(1-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}phenoxy)benzoic acid](/img/structure/B3827751.png)
![2-oxo-2-phenylethyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B3827753.png)
![N-[4-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B3827756.png)
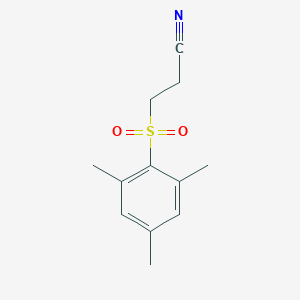
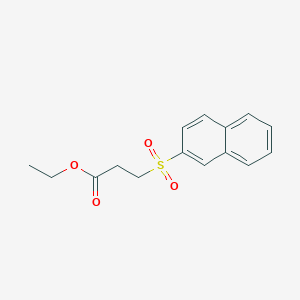
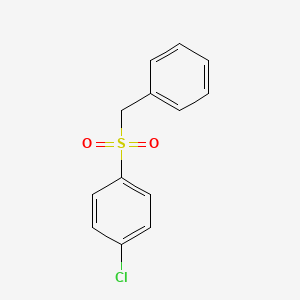
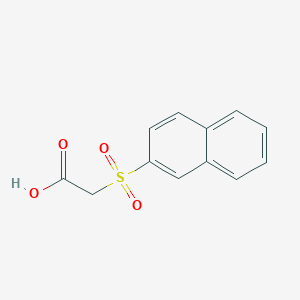
![1,2-dimethyl-4-({4-[(4-methylphenyl)sulfonyl]phenyl}thio)benzene](/img/structure/B3827784.png)
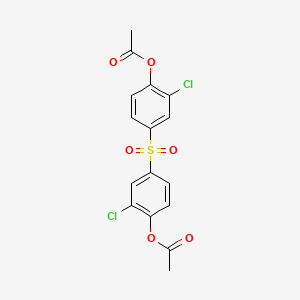
![3-[(4-chlorophenyl)sulfonyl]-N-phenylbenzenesulfonamide](/img/structure/B3827818.png)